molecular formula C28H23NO12 B12741491 (2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid CAS No. 150134-47-7

(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

Cat. No.: B12741491
CAS No.: 150134-47-7
M. Wt: 565.5 g/mol
InChI Key: WKKOEIKVBMLJQH-HMCSHOMXSA-N
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Description

BMY-28962 is a compound developed by Bristol-Myers Squibb, a prominent pharmaceutical company

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMY-28962 involves multiple steps, starting from readily available starting materials. The process typically includes:

    Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of BMY-28962 is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

BMY-28962 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert BMY-28962 into reduced forms with different properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: In biological research, BMY-28962 is used to study cellular processes and molecular interactions.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: BMY-28962 is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.

Mechanism of Action

The mechanism of action of BMY-28962 involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of specific enzymes or activation of signaling pathways, ultimately influencing cellular functions.

Comparison with Similar Compounds

BMY-28962 can be compared with other compounds in its class, such as BMY-28142 and BMY-28864 While these compounds share some similarities, BMY-28962 is unique in its specific molecular structure and the particular pathways it targets

List of Similar Compounds

  • BMY-28142
  • BMY-28864

Properties

CAS No.

150134-47-7

Molecular Formula

C28H23NO12

Molecular Weight

565.5 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C28H23NO12/c1-8-3-10-18(25(36)16(8)27(38)29-14(7-30)28(39)40)19-12(24(35)23(10)34)6-13-20(26(19)37)22(33)11-4-9(41-2)5-15(31)17(11)21(13)32/h3-6,14,23-24,30-31,34-37H,7H2,1-2H3,(H,29,38)(H,39,40)/t14-,23+,24+/m1/s1

InChI Key

WKKOEIKVBMLJQH-HMCSHOMXSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](CO)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(CO)C(=O)O)O

Origin of Product

United States

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